N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluorobenzenesulfonamide: is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, an acetyl group, a methyl group, a fluoro group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Acetyl and Methyl Groups: The acetyl and methyl groups can be introduced via Friedel-Crafts acylation and alkylation reactions, respectively.
Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the benzofuran derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluorobenzenesulfonamide can be compared with other similar compounds, such as:
N-(3-Acetyl-2-methyl-benzofuran-5-yl)-2,5-dimethyl-benzenesulfonamide: Differing by the presence of dimethyl groups instead of a fluoro group.
N-(3-Acetyl-2-methyl-benzofuran-5-yl)-2,5-dimethoxy-benzenesulfonamide: Differing by the presence of dimethoxy groups instead of a fluoro group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H14FNO4S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C17H14FNO4S/c1-10(20)17-11(2)23-16-8-5-13(9-15(16)17)19-24(21,22)14-6-3-12(18)4-7-14/h3-9,19H,1-2H3 |
InChI Key |
MZKRTLJHMJAGRV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)C |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)C |
Origin of Product |
United States |
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